2-(4-chlorophenoxy)-N'-[(E)-ethylidene]acetohydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide is an organic compound with the molecular formula C10H11ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group and an ethylideneacetohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide. This intermediate is then reacted with acetaldehyde under reflux conditions to yield the final product. The reaction conditions include:
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Step 1: Formation of 2-(4-chlorophenoxy)acetohydrazide
Reagents: 4-chlorophenoxyacetic acid, hydrazine hydrate
Conditions: Reflux in ethanol for several hours
Product: 2-(4-chlorophenoxy)acetohydrazide
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Step 2: Formation of 2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide
Reagents: 2-(4-chlorophenoxy)acetohydrazide, acetaldehyde
Product: 2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Ammonia or primary amines in ethanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular processes.
Disrupting Cell Membranes: Affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)acetic acid
- 2-(4-chlorophenoxy)acetohydrazide
- 2-(4-chlorophenoxy)-N’-[(E)-methylidene]acetohydrazide
Uniqueness
2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11ClN2O2 |
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Molecular Weight |
226.66 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-ethylideneamino]acetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-12-13-10(14)7-15-9-5-3-8(11)4-6-9/h2-6H,7H2,1H3,(H,13,14)/b12-2+ |
InChI Key |
STBPBOIJRQIRQR-SWGQDTFXSA-N |
Isomeric SMILES |
C/C=N/NC(=O)COC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC=NNC(=O)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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